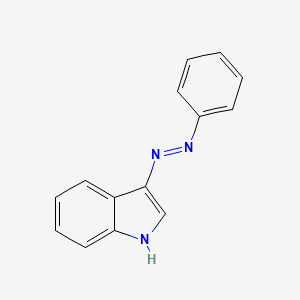

Phenylazoindole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

51365-20-9 |

|---|---|

Molekularformel |

C14H11N3 |

Molekulargewicht |

221.26 g/mol |

IUPAC-Name |

1H-indol-3-yl(phenyl)diazene |

InChI |

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)16-17-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |

InChI-Schlüssel |

CHWPRPBKMKFUPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

Synonyme |

phenylazoindole |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phenylazoindole Derivatives

Classical Coupling Approaches

These methods typically involve the formation of the azo linkage through established organic reactions, often leveraging the reactivity of diazonium salts or related precursors.

This is a cornerstone method for phenylazoindole synthesis, capitalizing on the electron-rich nature of the indole (B1671886) ring, which readily undergoes electrophilic aromatic substitution.

Formation of 3-Phenylazoindole: A fundamental route involves the direct reaction of indole with benzenediazonium (B1195382) chloride in a weakly acidic aqueous solution. The diazonium salt acts as an electrophile, attacking the indole nucleus, primarily at the electron-rich C3 position, to form 3-phenylazoindole.

Formation of 5-Phenylazoindole: To synthesize derivatives substituted on the indole ring, such as 5-phenylazoindole, a pre-functionalized indole is employed. 5-aminoindole (B14826) can be diazotized using standard reagents (e.g., sodium nitrite (B80452) and acid) and subsequently coupled with benzenediazonium chloride to yield the desired 5-phenylazoindole.

Synthesis of this compound Dyes: This classical strategy is widely applied in the synthesis of this compound dyes. Aromatic amines are first diazotized to form diazonium salts, which are then coupled with various substituted indole derivatives. For instance, coupling diazotized 4-aminoacetophenone with 2-substituted or 1,2-disubstituted indoles, such as 2-(4-methylphenyl)-1H-indole or 1,2-dimethylindole, has been used to generate a range of colored compounds.

Synthesis of Substituted Phenylazoindoles: More complex phenylazoindoles, including those bearing sulpha or other substituted phenyl groups, are synthesized through multi-step sequences. One approach involves the diazotization of N-phenacylsulpha/substituted phenyl amines, followed by coupling with the diazonium salts of corresponding substituted benzenes, and subsequent refluxion and cyclization steps.

Metal-Free C-H Diazenylation: A significant advancement in this area is the development of a metal-free C–H diazenylation of indoles. This method directly couples indoles with aryl diazonium salts via C–H bond activation, typically at the C3 position. Conducted under mild conditions (e.g., in methanol (B129727) at room temperature) and without the need for metal catalysts, this approach is highly sustainable, atom-economical, and can yield sterically hindered 3-azoindoles in excellent yields, often quantitatively.

While condensation and cyclization reactions are fundamental to the synthesis of the indole ring itself (e.g., the Fischer indole synthesis), their direct application to form the this compound structure, specifically constructing the azo linkage through these processes, is less prevalent than diazotization-coupling methods.

Related Approaches: The Fischer indole synthesis involves the condensation of phenylhydrazines with carbonyl compounds followed by acid-catalyzed cyclization to form the indole core. While this pathway is crucial for indole synthesis, it does not directly generate the azo linkage. However, intermediates formed via the Japp–Klingemann reaction, which involves azo-ester formation, can be converted to hydrazones that subsequently undergo Fischer indole synthesis. The Chichibabin cyclization, a condensation-based reaction, is known for azaindole synthesis but not directly for phenylazoindoles. Some synthetic routes that begin with diazotization also incorporate subsequent cyclization steps to complete the this compound framework.

Modern and Sustainable Synthetic Innovations

Modern synthetic chemistry increasingly focuses on developing methods that are efficient, environmentally benign, and utilize readily available starting materials.

Transition metal catalysis, particularly using palladium and copper, plays a vital role in constructing complex organic molecules, including indole derivatives and forming C-N bonds. While many metal-catalyzed reactions focus on building the indole scaffold or functionalizing it, fewer directly target the formation of the azo linkage within phenylazoindoles.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively employed in cross-coupling reactions for C-N bond formation and various indole syntheses, including C-H activation/cyclization and coupling reactions. Palladium-catalyzed coupling of silicon-masked diazenyl anions with aryl halides offers a route to non-symmetric azoarenes, a strategy that could potentially be adapted for this compound synthesis. Furthermore, palladium catalysis has been used to couple aryl bromides with N-tert-butylhydrazones, forming N-tert-butyl azo compounds as intermediates in ketone synthesis.

Copper-Catalyzed Reactions: Copper catalysis is also instrumental in indole synthesis, facilitating cyclization reactions of alkynylanilines and the formation of other heterocycles. Copper-catalyzed diarylation of hydrazine (B178648) with diaryliodonium salts provides a pathway to azobenzene (B91143) derivatives.

Iron and Rhodium Catalysis: Iron(III) catalysis has proven effective for the C–H azolation of indoles with arylhydrazines, directly yielding 3-arylazoindoles through a one-pot process involving nitrosation, hydrogen migration, and condensation. Rhodium catalysis, particularly Rh(III), is utilized in indole synthesis via C–H activation/annulation with diazo compounds and in the transformation of azobenzenes into indoles through C–H functionalization.

Need: Further exploration into metal-catalyzed methods specifically designed to form the N=N azo linkage or to directly couple indole precursors with azo-containing fragments would enhance the synthetic repertoire for phenylazoindoles.

C-H activation represents a powerful strategy for direct functionalization, offering improved atom and step economy by bypassing the need for pre-functionalized substrates.

Metal-Free C-H Diazenylation: The metal-free C–H diazenylation of indoles with aryl diazonium salts stands out as a prime example of this methodology for this compound synthesis, providing a highly sustainable and efficient route.

Metal-Catalyzed C-H Activation: Beyond metal-free approaches, transition metal-catalyzed C–H activation is a broad and rapidly advancing field with significant potential. Iron(III)-catalyzed C–H azolation of indoles with arylhydrazines directly yields 3-arylazoindoles. Rhodium catalysis is employed for indole synthesis via C–H activation/annulation and for the transformation of azobenzenes into indoles. These C–H activation strategies are crucial for developing more direct and efficient synthetic pathways.

Need: Continued investigation into various transition metals and directing groups is needed to achieve specific C-H activation for the formation of the azo linkage within phenylazoindoles.

The development of greener synthetic methodologies is a critical objective in contemporary chemistry, aiming to minimize environmental impact.

Sustainability and Atom Economy: The metal-free C–H diazenylation is recognized for its sustainability, mild reaction conditions, and high atom economy. C-H activation strategies, in general, contribute to atom economy by reducing waste and synthetic steps.

Solvent Reduction and Elimination: Approaches that minimize or eliminate the use of solvents are central to green chemistry. Solid-state reactions utilizing grinding techniques for azo dye synthesis offer an alternative to traditional solvent-based methods. Palladium-catalyzed, base-free, and solvent-free synthesis of aromatic azo compounds from anilines has also been reported.

Benign Reagents and Conditions: The use of milder reaction conditions, avoidance of toxic reagents, and minimization of waste are core principles of green synthesis.

Need: Further development of this compound syntheses that integrate multiple green chemistry principles, such as employing bio-based solvents, renewable feedstocks, or energy-efficient processes like microwave or sonochemical assistance, where applicable, would be highly valuable.

Data Tables and Compound List:

To provide a clearer overview of the discussed synthetic routes, the following tables summarize key reaction parameters and list important compounds encountered.

Data Table 1: Classical Coupling Approaches (Diazotization and EAS)

| Method | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield | Reference(s) |

| Diazotization/Coupling (3-Phenylazoindole) | Indole, Benzenediazonium chloride | Weakly acidic solution | Aqueous | Not specified | N/A | |

| Diazotization/Coupling (5-Phenylazoindole) | 5-Aminoindole, Benzenediazonium chloride | Diazotization reagents (e.g., NaNO2/HCl) | Aqueous | Not specified | N/A | |

| Diazotization/Coupling (Azoindole Dyes) | Substituted Indoles (e.g., 2-(4-methylphenyl)-1H-indole), Diazotized Aromatic Amines | Diazotization reagents, Coupling conditions | Various | Not specified | Good | |

| Metal-Free C-H Diazenylation | Indoles, Aryl Diazonium Salts | None (metal-free) | Methanol | Room temperature, few minutes to 30 min | Quant. to Excl. | |

| Iron(III)-Catalyzed C-H Azolation | 2-Substituted Indoles, Arylhydrazines | Fe(III) catalyst, TBN (for nitrosation) | Not specified | Mild conditions, one-pot | Good to Excl. |

Regioselective and Stereoselective Synthetic Pathways

The synthesis of phenylazoindoles primarily relies on the formation of the azo linkage, typically through electrophilic aromatic substitution reactions on the indole nucleus. The regioselectivity and stereoselectivity of these pathways are paramount for obtaining desired molecular structures and properties.

Regioselective Synthesis: The indole ring system is amenable to electrophilic substitution, with the C-3 position generally being the most reactive site due to its electron-rich nature researchgate.net. The most common strategy for synthesizing phenylazoindoles involves the azo coupling reaction, where a diazonium salt, derived from a substituted aniline (B41778), reacts with an indole derivative. This reaction typically exhibits high regioselectivity, favoring substitution at the C-3 position of the indole ring researchgate.net. For instance, the diazotization of 4-aminoacetophenone followed by coupling with various 2- and 1,2-disubstituted indole derivatives yields the corresponding phenylazoindoles researchgate.net.

While direct azo coupling to the indole core is often regioselective for C-3, achieving functionalization at other positions (e.g., C-2, N-1, or positions on the benzene (B151609) ring of the indole) requires specific synthetic strategies. Directed metalation techniques, analogous to those used for azaindoles, can offer control over functionalization at different positions of the indole ring scispace.com. For example, organolithium bases can selectively metalate specific positions, allowing for subsequent electrophilic quench to introduce substituents regioselectively. N-functionalization, such as N-alkylation or N-acylation, is also a common and regioselective transformation that can be performed prior to or after azo coupling [General indole chemistry principles].

Stereoselective Synthesis: The stereochemistry of phenylazoindoles is primarily associated with the azo linkage itself, which can exist as either E (trans) or Z (cis) isomers. These isomers can interconvert upon irradiation with light or thermally acs.orgresearchgate.net. The control over this E/Z isomerization, or the selective synthesis of one isomer, constitutes the stereoselectivity aspect in this compound chemistry.

The azo-hydrazone tautomerism is also a notable feature of phenylazoindoles, influencing their spectroscopic and chemical behavior researchgate.net. The relative stability and interconversion of these tautomers can be influenced by substituents and solvent conditions.

While specific stereoselective methods for the initial formation of a particular azo isomer during coupling are less detailed in the provided literature for phenylazoindoles, research on photoswitchable azo compounds highlights the importance of controlling the isomerization process. For example, tuning the thermal isomerization rates from days to nanoseconds has been achieved through structural modifications acs.org. This implies that the design and synthesis of phenylazoindoles can be directed towards controlling their photoswitching behavior, which is inherently linked to their stereochemical configuration.

Table 1: Illustrative Synthesis of this compound Derivatives

| Starting Diazonium Salt Precursor | Indole Derivative Used | Resulting this compound Derivative | Key Characteristics Mentioned |

| 4-aminoacetophenone | 2-substituted indole | 2-substituted this compound | UV-vis, FT-IR, NMR, HRMS, X-ray characterization; Azo-hydrazone tautomerism; Antimicrobial activity researchgate.net |

| 4-aminoacetophenone | 1,2-disubstituted indole | 1,2-disubstituted this compound | UV-vis, FT-IR, NMR, HRMS, X-ray characterization; Azo-hydrazone tautomerism; Antimicrobial activity researchgate.net |

Strategic Design and Synthesis of Substituted this compound Architectures

The strategic design of substituted this compound architectures is driven by the desire to fine-tune their properties for specific applications, such as photoswitches, dyes, or biologically active agents. This involves carefully selecting substituents on both the phenyl ring and the indole core and devising synthetic routes to incorporate them.

Design Considerations: The design process for substituted phenylazoindoles often focuses on modifying the electronic and steric environment around the azo linkage and the indole nucleus. Substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, can significantly influence the electronic absorption properties, thermal stability of isomers, and photochemical behavior of the resulting phenylazoindoles acs.orgresearchgate.netresearchgate.net. For instance, incorporating specific donor and acceptor groups on the phenyl ring can modulate the azo-hydrazone tautomeric equilibrium and the photoswitching characteristics researchgate.net.

Similarly, the substitution pattern on the indole core plays a critical role. By using pre-functionalized indole derivatives as coupling partners, chemists can introduce substituents at various positions of the indole ring (e.g., C-2, C-1, or positions on the fused benzene ring) researchgate.net. This allows for the creation of diverse molecular architectures with tailored steric and electronic profiles. The choice of substituents can impact solubility, aggregation behavior, and interaction with biological targets.

Synthesis of Substituted Architectures: The synthesis of these tailored architectures typically involves a multi-step approach, often starting with the preparation of appropriately substituted indole precursors or diazonium salt precursors. The key azo coupling reaction is then performed, bringing together the two fragments.

For example, to synthesize this compound dyes, 4-aminoacetophenone is diazotized, and the resulting diazonium salt is coupled with a pre-selected substituted indole researchgate.net. This modular approach allows for the systematic variation of substituents on both parts of the molecule. If functionalization at positions other than C-3 on the indole is desired, strategies such as directed metalation followed by electrophilic quenching, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on halogenated indole precursors, can be employed before or after the azo coupling step scispace.comorganic-chemistry.orgunl.pt. These methods enable the construction of complex, highly substituted this compound frameworks with precise control over the placement of functional groups.

Table 2: Illustrative Regioselective Functionalization Strategies for Indole Systems

| Target Position | Strategy/Methodology | Reagents/Conditions (Illustrative) | Regioselectivity Outcome | Source Reference (General Indole Chemistry) |

| C-3 | Electrophilic Aromatic Substitution (Azo Coupling) | Diazonium salt, mild acid/base | High regioselectivity at C-3 | researchgate.net (for phenylazoindoles), General principles |

| C-2 | Directed Metalation | Organolithium bases (e.g., LDA, LiTMP) | Selective lithiation at C-2 | scispace.com (for azaindoles, principle applies) |

| N-1 | N-Alkylation/Acylation | Alkyl halides, acyl chlorides | Selective N-functionalization | General indole chemistry principles |

| C-4, C-5, C-6, C-7 | Metalation, cross-coupling (e.g., Suzuki, Heck) | Various catalysts and reagents (e.g., Pd catalysts) | Position-specific functionalization | organic-chemistry.orgunl.pt (for azaindoles, principles apply) |

Compound List:

this compound

Azaindole

7-Azaindole

4-Azaindole

5-Azaindole

6-Azaindole

Indole

4-aminoacetophenone

2-substituted indole

1,2-disubstituted indole

Phenylimino Indolinone

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry Approaches

Fragmentation Pattern Analysis for Structural Insights

Beyond molecular formula determination, HRMS coupled with techniques like tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation pattern analysis. When Phenylazoindole is subjected to ionization and fragmentation, specific bonds cleave, yielding characteristic fragment ions. The analysis of these fragments helps in identifying substructures and the connectivity of atoms within the molecule. For this compound, common fragmentation pathways might involve the cleavage of the azo (-N=N-) bond, leading to fragments corresponding to the indole (B1671886) moiety and the phenyl moiety. Loss of small neutral molecules such as nitrogen (N₂) or hydrogen (H₂) can also occur. The indole ring itself can undergo characteristic fragmentations, such as the loss of HCN or the formation of tropylium-like ions. Understanding these patterns allows researchers to confirm the attachment point of the phenylazo group to the indole ring and to differentiate between potential isomers researchgate.netlibretexts.orgdocbrown.infomdpi.comnih.gov.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques probe the molecular vibrations, providing insights into the functional groups and structural arrangements present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a widely used technique for identifying functional groups based on their characteristic absorption of infrared radiation. For this compound, FT-IR spectra typically reveal key absorption bands associated with the indole core and the phenylazo substituent. Expected characteristic absorptions include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the indole N-H group, which can be sharp or broad depending on hydrogen bonding specac.comlibretexts.org.

Aromatic C-H stretching: Peaks typically found above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Azo group (N=N) stretching: This vibration is often weak in FT-IR but can appear in the 1400-1500 cm⁻¹ region, sometimes coupled with C=C stretching modes of the aromatic rings researchgate.netresearchgate.netresearchgate.netacs.orgnih.gov.

Aromatic C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the phenyl and indole aromatic systems specac.comlibretexts.org.

Aromatic C-H bending: Bands in the fingerprint region (<1500 cm⁻¹), which are highly specific to the substitution pattern.

The presence and position of these bands, along with the absence of others (e.g., strong carbonyl C=O stretches), help confirm the presence of the phenylazo and indole functionalities and can provide clues about tautomeric forms (e.g., azo vs. hydrazone) researchgate.netresearchgate.netresearchgate.netnsf.govresearchgate.net.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on vibrational modes that are active in Raman scattering. These modes are governed by changes in molecular polarizability during vibration. For this compound, Raman spectroscopy can offer detailed insights into the vibrational fingerprint of the molecule, including:

Azo group (N=N) stretching: Raman active bands for the N=N stretch are typically observed in the 1100-1400 cm⁻¹ range, often more intense than in FT-IR.

Aromatic ring vibrations: Various C-C and C-H stretching and bending modes of the phenyl and indole rings will appear, providing a detailed structural fingerprint acs.orgrenishaw.comwikipedia.orglibretexts.orgnih.gov.

In-plane and out-of-plane deformations: Bands below 700 cm⁻¹ can be indicative of these types of deformations, offering further structural detail nih.gov.

Raman spectroscopy is particularly useful for studying molecular conformations and intermolecular interactions, and resonance Raman spectroscopy can enhance signals for specific chromophores, such as the phenylazo group, when the excitation wavelength is tuned to an electronic transition acs.orgwikipedia.orgnih.govchemrxiv.org.

Electronic Absorption and Emission Spectroscopic Methodologies for Photophysical Characterization

These techniques are crucial for understanding the electronic structure and light-interaction properties of this compound.

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the presence of the conjugated π-electron system, including the indole ring and the azo chromophore, leads to characteristic absorption bands.

π→π Transitions:* These are typically strong absorptions (high molar extinction coefficients, ε) arising from the excitation of electrons in π-bonding orbitals to π-antibonding orbitals. For this compound, these transitions are expected in the UV and visible regions, often contributing to the compound's color researchgate.netnih.govchemrxiv.orgshu.ac.ukazooptics.comacs.orgacs.org. The exact λmax (wavelength of maximum absorption) is sensitive to the extent of conjugation, substituent effects, and tautomeric forms (e.g., azo vs. hydrazone) researchgate.netresearchgate.netchemrxiv.orgresearchgate.net.

n→π Transitions:* These involve the excitation of non-bonding electrons (e.g., lone pairs on nitrogen atoms) to π-antibonding orbitals. These transitions are generally weaker and appear at longer wavelengths compared to π→π* transitions. The presence of these bands can also be indicative of specific tautomeric forms or electronic environments shu.ac.ukresearchgate.netdergipark.org.tr.

UV-Vis spectroscopy is fundamental for characterizing the photophysical behavior of this compound, including its response to light, which is key to its function as a photoswitch. Changes in absorption spectra upon irradiation or in different solvents can reveal information about photoisomerization (E/Z isomerization) and tautomerism researchgate.netchemrxiv.orgacs.orgresearchgate.netresearchgate.netacs.org.

Reaction Mechanisms and Chemical Reactivity of Phenylazoindole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Moiety

The indole nucleus is inherently electron-rich, rendering it susceptible to electrophilic attack, with a pronounced preference for the C-3 position. This characteristic is analogous to the reactivity patterns observed in pyrrole (B145914). A well-established reaction illustrating this is the electrophilic substitution of indole with benzenediazonium (B1195382) chloride in a weakly acidic medium, which yields 3-phenylazoindole uop.edu.pk. In this process, the benzenediazonium ion acts as the electrophile, attacking the electron-rich indole ring system. Further evidence of indole's propensity for electrophilic substitution includes its facile reactions in nitration and Mannich reactions, which also predominantly occur at the C-3 position uop.edu.pk.

In addition to its electrophilic susceptibility, the indole moiety also displays nucleophilic properties. The delocalized π electron system of indole allows it to function as an electron donor in charge-transfer interactions pku.edu.cnjpionline.org. This intrinsic nucleophilicity is fundamental to many of its chemical transformations, enabling it to donate electrons to various electrophilic species. While specific quantitative data detailing how the phenylazo substituent in phenylazoindole precisely modulates the indole's inherent electrophilic and nucleophilic reactivity is less extensively documented, the presence of the electron-withdrawing azo group (-N=N-) is anticipated to influence the electron density distribution within the indole ring. This influence could potentially alter the regioselectivity or reaction rates compared to unsubstituted indole.

Photochemical Reactivity Beyond Isomerization

The most extensively investigated photochemical characteristic of phenylazoindoles, similar to other azo compounds such as azobenzene (B91143), is their photoisomerization between the trans (E) and cis (Z) configurations nih.govresearchgate.netchemrxiv.orgrug.nldntb.gov.uaacs.org. This phenomenon is triggered by the absorption of light, typically within the UV or visible spectrum, resulting in a reversible alteration of the molecule's geometry and electronic properties, thereby establishing their utility as photoswitches nih.govdntb.gov.ua. Phenylazoindoles exhibit absorption bands in the range of 359-380 nm, which are attributed to π → π* transitions of the azo group acs.org. Upon light irradiation, these compounds undergo isomerization, with the cis isomer often existing in a metastable state and reverting to the more stable trans isomer either thermally or through further photochemical processes acs.org.

Beyond this primary photoisomerization, phenylazo-indole dyes can also exhibit photofading, a process indicating degradation pathways under prolonged or intense light exposure researchgate.net. This photofading may involve reactions with excited states or reactive species generated within the surrounding environment, such as singlet oxygen, which can contribute to the breakdown of the chromophoric system researchgate.net. While the precise mechanisms governing these degradation pathways are less characterized than those of isomerization, they represent a form of photochemical reactivity that extends beyond simple E/Z switching.

Electrochemical Reactivity and Redox Behavior

The electrochemical behavior of phenylazoindoles is intrinsically linked to the redox activity of the azo linkage (-N=N-). Electrochemical reduction plays a significant role in mediating isomerization processes. In related azobenzene systems, the electrochemical reduction of the cis (Z) isomer can induce rapid isomerization to the more stable trans (E) isomer. This process is often catalytic in electrons, as the resulting radical anion of the E isomer can transfer an electron to neutral Z-isomer molecules, thereby propagating the isomerization acs.org. This electrocatalytic mechanism provides a method for controlling the isomerization state through the application of electrical potential.

The azo group itself is electrochemically active and can undergo reduction, typically yielding hydrazo (-NH-NH-) or amine (-NH2) functionalities, contingent on the specific reducing agent and reaction conditions employed researchgate.netacs.org. The precise redox potentials for this compound derivatives are influenced by their substituents and specific molecular structures, which in turn dictate their behavior in electrochemical applications. Studies on analogous azo compounds suggest that electrochemical reduction can serve as a pathway to modify molecular configurations or initiate subsequent chemical transformations.

Data Table 1: Photochemical Properties of Phenylazoindoles

| Property/Compound Class | Absorption Maxima (λmax) | Photochemical Behavior | Notes |

| Phenylazoindoles (general) | 359-380 nm | E/Z Photoisomerization | Primary photochemical function as photoswitches nih.govdntb.gov.uaacs.org. |

| Phenylazo-indole dyes | Varies | Photofading | Degradation pathway under light exposure, potentially involving singlet oxygen researchgate.net. |

Theoretical and Computational Chemistry Studies

Structure-Property Relationship Modeling (non-biological focus)

Electronic and Spectroscopic Properties

Computational studies have extensively explored the electronic absorption spectra of phenylazoindole derivatives, focusing on parameters such as the maximum absorption wavelength (λmax) and the influence of solvent polarity. These calculations, often performed using DFT/B3LYP with various basis sets, aim to reproduce and explain experimental UV-Vis spectra. A common finding is the phenomenon of positive solvatochromism , where the absorption maxima shift to longer wavelengths as the polarity of the solvent increases researchgate.netdergipark.org.tr. This behavior is attributed to the stabilization of the polar excited state by polar solvents, which enhances the donor-acceptor interplay within the π-conjugated system researchgate.net.

The impact of substituents on the electronic structure and, consequently, on the absorption spectra is a key area of structure-property relationship modeling. Electron-withdrawing groups, such as –Cl or –CN, have been shown to be more effective in causing bathochromic shifts (red shifts) compared to electron-donating groups like –CH3 or –OCH3. Extending the π-conjugation system or incorporating azo-push-pull systems also leads to more pronounced bathochromic shifts researchgate.netunistra.fr. Furthermore, protonation of the β-nitrogen atom of the azo group can drastically alter the absorption properties by increasing the donor-acceptor interplay within the π system researchgate.net.

Computational analyses also investigate the frontier molecular orbitals (FMOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding intramolecular charge transfer (ICT) characteristics and predicting electronic transitions researchgate.netgazi.edu.tr. For instance, in certain this compound derivatives, the HOMO orbital has been observed to expand throughout the molecule, exhibiting extensive π-character, which correlates with their optical properties scispace.com.

Molecular Structure and Tautomerism

Theoretical calculations are employed to determine the optimized molecular geometries of this compound compounds, providing detailed information about bond lengths, bond angles, and dihedral angles. Studies have indicated that this compound dyes derived from 2-phenylindole (B188600) typically exhibit a planar molecular conformation between the azo and aromatic/heteroaromatic ring units researchgate.netresearchgate.net.

A significant aspect of this compound chemistry investigated computationally is azo-hydrazone tautomerism . Theoretical studies, often using DFT methods, have been performed to compare the relative stabilities of the azo and hydrazone tautomeric forms in various environments, including the gas phase and different solvents. For phenylazoindoles derived from 2-phenylindole, computational results generally indicate that the azo tautomer is more stable than the hydrazone tautomer in solution, gas phase, and solid state researchgate.netresearchgate.netnih.gov.

Nonlinear Optical (NLO) Properties

The potential for this compound derivatives to exhibit nonlinear optical (NLO) properties is another area explored through computational modeling. DFT calculations are used to determine molecular hyperpolarizability, a key metric for second-order NLO activity. Studies have indicated that certain this compound compounds possess significant first hyperpolarizability values, suggesting potential applications in optoelectronic devices researchgate.netgazi.edu.tr. For example, one study found that the predicted nonlinear optical (NLO) properties of a specific compound, MPI (1-Methyl-2-phenyl-3-(1,3,4-thiadiazol-2-yldiazenyl)-1H-indole), were considerably greater than those of urea (B33335) researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly DFT, are valuable for predicting NMR chemical shifts, which can then be compared with experimental data to validate structural assignments and understand electronic environments. For a specific this compound derivative, DMA (a monoazo disperse dye), calculations using both B3LYP and Hartree-Fock (HF) levels of theory have been performed for its ¹H and ¹³C NMR spectra.

Table 1: Computational NMR Chemical Shifts for DMA

| Nucleus/Group | Calculated Shift (B3LYP) | Calculated Shift (HF) | Experimental Shift (DMSO-d6) | Deviation (B3LYP vs. Exp.) | Deviation (HF vs. Exp.) |

| ¹H: -N(CH₃)₂ | 3.2 ppm | 3.1 ppm | - | - | - |

| ¹H: –COCH₃ | - | 2.7 ppm | - | - | - |

| ¹³C: Range | 28.4–194.8 ppm | 27.2–94.7 ppm | 27.2–197.7 ppm | - | - |

| ¹³C: C4 (max) | 15.4 ppm (deviation) | - | - | 15.4 ppm | - |

| ¹³C: C12 (max) | - | 18.1 ppm (deviation) | - | - | 18.1 ppm |

Note: Specific experimental shifts for individual carbons are not fully detailed in the source, but ranges and maximum deviations are provided. dergipark.org.tr

Other Computational Investigations

Beyond electronic and spectroscopic properties, computational studies have also explored other structure-property relationships. For instance, in the context of materials science, derivatives of this compound (PAZI) have been investigated for their potential as hole-transporting materials (HTMs) in perovskite solar cells. DFT and TD-DFT calculations, combined with Marcus theory, have been used to estimate optical and electrochemical properties, including HOMO levels and hole mobilities. These studies reveal how structural modifications, such as the addition of diphenylamine (B1679370) branches, can significantly enhance properties like Stokes shift and hole mobility.

Table 2: Computational Electronic and Mobility Properties of PAZI Derivatives

| Compound Name | HOMO (eV) | Stokes Shift (nm) | Hole Mobility (cm² V⁻¹ s⁻¹) |

| Me-PAZI-5-OMeDPA | -5.32 | 47.61 | 6.368 × 10⁻³ |

| NH₂DPA-Ph-PAZI | -5.34 | 111.1 | 3.528 × 10⁻² |

These computational findings are crucial for guiding the rational design of this compound-based materials with tailored properties for specific technological applications acs.org.

Functionalization and Derivatization Strategies

Substitution Reactions on the Phenyl and Indole (B1671886) Moieties

Substitution reactions on the phenyl and indole rings are fundamental approaches to diversify the phenylazoindole structure. These reactions typically involve electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS), depending on the electronic nature of the aromatic rings and the substituents present.

Electrophilic Aromatic Substitution (EAS): The indole moiety, being electron-rich, is generally more susceptible to EAS, typically occurring at the C3 position. However, if the C3 position is substituted, EAS can proceed to other positions on the indole ring or on the phenyl ring. For instance, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation can be performed under appropriate conditions to introduce various functional groups onto the aromatic systems uou.ac.inlookchem.com. The electronic nature of existing substituents on either the phenyl or indole ring will influence the regioselectivity and reactivity of these EAS reactions.

Nucleophilic Aromatic Substitution (NAS): NAS is generally favored on electron-deficient aromatic rings. While the indole ring itself is electron-rich, if electron-withdrawing groups (like nitro or halide substituents) are present on the phenyl ring, or if the indole system is modified to become more electron-deficient, NAS can become a viable strategy. In NAS, a nucleophile replaces a leaving group on the aromatic ring. This is particularly relevant when dealing with halo-substituted phenylazoindoles, where the halide can be displaced by various nucleophiles such as amines, alkoxides, or thiolates mdpi.commasterorganicchemistry.comresearchgate.net. The presence of electron-withdrawing groups ortho or para to the leaving group significantly enhances the rate of NAS by stabilizing the Meisenheimer intermediate masterorganicchemistry.com.

Research has explored the functionalization of both the phenyl and indole moieties. For example, studies on phenylazoindoles have systematically varied substituents on the phenyl ring to understand their impact on photophysical properties, demonstrating that electron-withdrawing groups can lead to bathochromic shifts in absorption spectra scispace.comresearchgate.net. Similarly, modifications on the indole core, such as perfluorination of the benzo moiety, have been shown to induce hypsochromic shifts scispace.com.

N-Functionalization of the Indole Nitrogen

The nitrogen atom at the 1-position of the indole ring (N-H) in this compound offers a convenient site for derivatization. N-functionalization can significantly influence the electronic properties, solubility, and thermal isomerization behavior of the this compound system.

Common N-functionalization strategies include:

N-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) onto the indole nitrogen is typically achieved using alkyl halides or sulfates in the presence of a base. This modification can alter steric hindrance around the azo bond, impacting isomerization pathways and rates researchgate.netrug.nlunipv.itnih.gov. For instance, methylation at the indole nitrogen can dramatically change the Z-to-E thermal isomerization rate from days to the nanosecond range researchgate.netunipv.itnih.gov.

N-Acylation: Acyl groups can be introduced via reaction with acid chlorides or anhydrides, often in the presence of a base.

N-Arylation: Aryl groups can be appended to the indole nitrogen using cross-coupling reactions.

Studies have shown that N-substitution can lead to red-shifts in the absorption spectra compared to their NH analogues, with the magnitude of the shift depending on the nature of the substituent scispace.com. The presence of a phenyl group on the indole nitrogen, for example, leads to a more pronounced red-shift than a methyl group scispace.com.

Direct C-H Functionalization for Scaffold Diversification

Direct C-H functionalization represents a more atom-economical and efficient approach to diversify molecular scaffolds, including phenylazoindoles, by directly converting C-H bonds into C-C, C-N, or C-O bonds. This methodology bypasses the need for pre-functionalized starting materials, such as halides, and often employs transition metal catalysis.

While specific literature directly detailing C-H functionalization of this compound is limited in the provided search results, the broader field of indole chemistry extensively utilizes C-H activation strategies. These methods are applicable to the this compound core for introducing substituents at various positions on both the phenyl and indole rings. For example, transition metal-catalyzed C-H arylation, alkylation, or amination could be envisioned for the this compound system, offering new avenues for creating complex derivatives and expanding the chemical space of these photoswitches nih.gov.

Preparation of Hybrid Materials Incorporating this compound

Hybrid materials combine the unique properties of organic molecules like this compound with inorganic or organic components to create systems with synergistic functionalities. The this compound unit can be integrated into various material architectures, such as nanoparticles, metal-organic frameworks (MOFs), or composite materials.

Surface Functionalization of Nanoparticles: this compound derivatives can be synthesized with functional groups that allow for covalent attachment or strong adsorption onto the surface of nanoparticles (e.g., silica, gold, or quantum dots). This creates hybrid nanoparticles where the photoresponsive behavior of the this compound can be used to control the nanoparticle's properties or trigger specific events.

Integration into Porous Materials: this compound units can be designed as linkers or functional components within porous materials like MOFs. This integration can lead to smart porous materials whose pore size, guest adsorption, or catalytic activity can be modulated by light.

Composite Materials: this compound can be blended or covalently linked with other polymers or materials to form composites. For example, incorporating this compound into a polymer matrix can yield photo-responsive films or coatings.

The ability to functionalize phenylazoindoles allows for their tailored integration into diverse material platforms, enabling the development of advanced photo-controlled devices and systems.

Advanced Applications in Materials Science and Catalysis

Photoresponsive Materials and Optoelectronic Devices

The capacity of phenylazoindole derivatives to undergo reversible isomerization when exposed to light is fundamental to their use in a diverse range of photoresponsive materials and optoelectronic devices. This light-induced transformation, typically a trans-cis isomerization of the azo group, facilitates the modulation of their optical, electronic, and even mechanical properties at the molecular level.

Molecular Photoswitches and Optical Memory Devices

Phenylazoindoles are highly suitable for use as molecular photoswitches due to their consistent and reversible photoisomerization. brandeis.edursc.orgnih.gov The trans and cis isomers of these compounds have different absorption spectra, allowing for reversible switching between states by using light of specific wavelengths. nih.gov Typically, irradiating the more stable trans isomer with UV light causes it to convert to the cis isomer. The reverse transformation can be initiated by visible light or through thermal relaxation. researchgate.net This light-driven binary switching is the core principle for their application in optical memory devices. rsc.orgtechscience.comresearchgate.netdntb.gov.ua

Research has demonstrated that modifications to the this compound core, such as methylation, can dramatically alter the rate of thermal isomerization from the Z to the E form, with lifetimes ranging from days to nanoseconds. acs.org This tunability is crucial for their application in molecular machines and other light-driven systems. acs.org The different isomers can be identified by their distinct spectroscopic properties, which allows for non-destructive reading of stored information in data storage applications. researchgate.nettechscience.com

Table 1: Isomerization Properties of this compound Derivatives

| Derivative | Isomerization Trigger (trans to cis) | Isomerization Trigger (cis to trans) | Potential Application |

| Unsubstituted this compound | UV Light | Visible Light / Thermal | Optical Memory researchgate.nettechscience.com |

| Methylated this compound | UV Light | Visible Light / Thermal (tunable rate) | Molecular Machines acs.org |

| Hydroxyazobenzenes | Light | Thermal (vapor-sensitive) | Vapor Sensing rsc.orgnih.gov |

Applications in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics

In the field of optoelectronics, this compound derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netresearchgate.net In OLEDs, their role often involves facilitating charge transport or acting as dopants within the emissive layer. researchgate.net The electronic properties of the this compound structure can be adjusted through chemical modifications to enhance either electron or hole transport, a critical factor for device efficiency. acs.org

In photovoltaics, particularly in dye-sensitized solar cells, phenylazoindoles can serve as organic dyes. researchgate.net Their strong absorption of visible light enables them to act as sensitizers, absorbing photons and injecting electrons into a semiconductor material like titanium dioxide. acs.org The efficiency of these solar cells is largely dependent on the energy level alignment between the dye, the semiconductor, and the electrolyte. acs.org

Development of Molecular Machines and Actuators

The light-induced isomerization of phenylazoindoles leads to a significant alteration in their molecular shape. chim.it This reversible change can be used to generate mechanical work at the nanoscale, which is the foundational concept for creating molecular machines and actuators. acs.orgunipv.it When these molecules are integrated into larger structures like polymer chains, the collective isomerization of numerous this compound units can result in macroscopic changes in the material's shape or size. mdpi.com

For instance, polymers that contain this compound groups can exhibit photomechanical behavior, such as bending or stretching, in response to light. mdpi.com This has led to the creation of photoresponsive gels and films with potential uses in soft robotics and microfluidics. rsc.orgnih.govtechscience.com The precise control over mechanical movement using light makes this compound-based systems promising for the construction of advanced molecular-level devices. acs.org

Chemo- and Biosensor Development (focus on chemical/physical sensing mechanisms)

This compound derivatives have been effectively utilized in the creation of chemosensors and biosensors. researchgate.netgazi.edu.trnih.gov Their application in this area is based on the sensitivity of their optical and electronic properties to the surrounding chemical environment. researchgate.net The fundamental mechanism often involves an analyte interacting with the this compound structure, which causes a detectable change in its absorption or fluorescence. nih.gov

For chemical sensing, phenylazoindoles can be engineered to selectively bind to particular ions or molecules. nih.gov This interaction can alter the electronic structure of the molecule, leading to a color change for colorimetric sensing or a change in fluorescence for fluorometric sensing. researchgate.net In biosensing, the this compound unit can be integrated into larger biological molecules or used to investigate biological systems. Their photochromic properties allow for the light-based control of biological functions, and their fluorescence can provide information about local conditions like pH. mdpi.com

Catalytic Systems Utilizing this compound Ligands or Scaffolds

The this compound structure is valuable not only for its photoresponsive characteristics but also as a flexible framework for designing ligands used in catalysis. unipv.itrug.nl The nitrogen atoms and the aromatic system within the molecule provide sites for coordination with metal ions, making them suitable for use in transition metal catalysis. researchgate.netacs.orgacs.org

Ligand Design for Transition Metal Catalysis

In transition metal catalysis, the ligand is crucial for dictating the catalyst's activity and selectivity. researchgate.net this compound-based ligands can be tailored to create specific coordination environments around a metal center, thereby directing the outcome of a catalytic reaction. rug.nl The electronic and steric characteristics of the ligand can be adjusted by adding substituents to the phenyl and indole (B1671886) rings. researchgate.net

For example, phenylazoindoles can function as bidentate or tridentate ligands, binding to a metal through the nitrogen atoms of the azo group and the indole ring. unipv.it The resulting metal complexes can be catalytically active in various organic reactions. researchgate.net The photochromic nature of the this compound ligand could also potentially be used to control catalytic activity with light, paving the way for photoswitchable catalysts. unipv.it

Organocatalytic Applications

The direct use of the this compound core as a primary catalytic moiety is a nascent and relatively underexplored field in organocatalysis. mdpi.com Research has traditionally focused on the synthesis of indole-containing molecules using external catalysts rather than employing the indole unit itself as the catalyst. nih.govbohrium.comacs.org However, the inherent chemical characteristics of the indole nucleus, such as its ability to act as a hydrogen-bond donor through its non-basic N-H group, suggest its potential for catalytic applications. mdpi.com

Recent research efforts have aimed to bridge this gap by designing and synthesizing novel chiral molecules that embed the indole core within established organocatalytic frameworks. To expand the potential transformations achievable with indole-based catalysts, new organic species have been developed that incorporate an indole core alongside privileged chiral moieties known for their catalytic efficacy, such as quaternary ammonium (B1175870) salts, diamines, and amino-ureas. mdpi.com The synthesis of these hybrid molecules represents a strategic approach to unlock the catalytic potential of the indole scaffold. mdpi.com

A more developed, albeit indirect, application of phenylazoindoles in catalysis is their use as photoswitchable control units. acs.orgchim.it The azo group in phenylazoindoles can undergo reversible E/Z isomerization upon irradiation with light of specific wavelengths. chim.itacs.org This photochemical property can be harnessed to remotely control the activity of a separate catalytic system. In this setup, the this compound moiety is tethered to a known organocatalyst. Light-induced isomerization of the this compound component alters its geometry and electronic properties, which in turn modulates the steric and electronic environment of the attached catalyst, thereby switching its activity "on" or "off". acs.org This approach allows for high spatiotemporal control over chemical reactions. chinesechemsoc.org For instance, the isomerization of a 3-phenylazoindole can be extremely rapid, with thermal relaxation rates tunable from nanoseconds to days, making them highly responsive components in photoswitchable catalytic systems. acs.org

Table 1: Designed Indole-Based Chiral Scaffolds for Organocatalysis

| Scaffold Type | Chiral Moiety | Potential Catalytic Function | Reference |

|---|---|---|---|

| Indole-based Quaternary Ammonium Salt | Cinchona alkaloid-derived | Phase-Transfer Catalysis | mdpi.com |

| Indole-based Diamine | (1R,2R)-Cyclohexanediamine-derived | Enamine/Iminium Catalysis | mdpi.com |

| Indole-based Amino-Urea | Thiourea/Urea (B33335) derivative | Hydrogen-Bonding Catalysis | mdpi.com |

Application as Organic Dyes and Pigments (excluding basic properties)

Phenylazoindoles constitute a significant class of organic dyes and pigments, valued not just for their color but for their advanced functional properties. chim.it Their applications extend beyond traditional coloration to high-technology domains in materials science.

A primary application is their use as molecular photoswitches. chim.it The reversible photoisomerization of the N=N double bond between the thermally stable E isomer and the metastable Z isomer forms the basis for their use in light-addressable systems. acs.orgresearchgate.net This switching is accompanied by significant changes in molecular geometry and dipole moment, which can be exploited in the development of optical data storage materials and smart materials that respond to light stimuli. researchgate.netresearchgate.net The thermal stability of the Z-isomer and the quantum yields of isomerization can be finely tuned through chemical modifications to the indole or phenyl rings, allowing for the rational design of photoswitches with specific properties for various applications. acs.org For example, placing the azo group at different positions on the indole ring (e.g., C2, C3, C4, C5, C6) drastically alters the isomerization mechanism and thermal relaxation rates. acs.org

In the field of renewable energy, phenylazo-indole (PAZI) derivatives have been investigated as cost-effective hole-transporting materials (HTMs) for use in perovskite solar cells. Computational studies using density functional theory (DFT) have explored how modifying the PAZI core with diphenylamine (B1679370) (DPA) branches can enhance its properties. semanticscholar.org Research indicates that specific structural modifications, such as connecting diphenylamine derivatives to the PAZI core via a phenyl linker, can significantly improve hole mobility. semanticscholar.org Certain designed molecules, like NH₂DPA-Ph-PAZI, exhibit promising characteristics such as appropriate HOMO energy levels (-5.34 eV), good stability, and high hole mobility (3.528 × 10⁻² cm² V⁻¹ s⁻¹), making them viable alternatives to more expensive, conventional HTMs. semanticscholar.org

Furthermore, the styryl chromophores derived from the indole heterocycle are integral to various dye materials. medscape.com These D-π-A (donor-π-acceptor) chromophores are utilized in sensitizers, photographic materials, and as fluorescent probes. medscape.com this compound dyes have also found application in the dyeing of synthetic textiles, such as polyester (B1180765) fabrics, where their chemical structure provides good affinity and coloration for the fibers.

Table 2: Advanced Applications of this compound Derivatives

| Derivative Class | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| 3-Phenylazoindoles | Molecular Photoswitches / Optical Materials | Isomerization rates are highly tunable (ns to days) by chemical modification and solvent environment, enabling precise control for light-responsive systems. | acs.orgresearchgate.net |

| Diphenylamine-branched Phenylazo-indoles (PAZI) | Perovskite Solar Cells | Derivatives show potential as efficient and cost-effective hole-transporting materials (HTMs) with high hole mobility. | semanticscholar.org |

| Styryl Chromophores from Indole | Functional Materials | Used as D-π-A chromophores in sensitizers, photographic materials, and fluorescent probes. | medscape.com |

| Hetarylazoindole Dyes | Textile Dyeing | Applied as disperse dyes for coloring synthetic fibers like polyester. | acs.org |

Compound Index

Future Research Directions and Emerging Paradigms

Integration of Phenylazoindole with Nanomaterials and Hybrid Systems

The integration of this compound units into nanomaterials and hybrid systems offers a pathway to create sophisticated functional materials with enhanced or novel properties. By covalently attaching or non-covalently incorporating phenylazoindoles onto surfaces of nanoparticles, quantum dots, or within polymer matrices, researchers aim to develop stimuli-responsive materials. These hybrid systems can exhibit light-controlled self-assembly, altered photophysical properties, or targeted drug delivery capabilities. For instance, the photoisomerization of phenylazoindoles can induce conformational changes that trigger the release of encapsulated agents or alter the collective behavior of nanoparticle assemblies. Research into such hybrid systems is exploring their potential in areas like smart coatings, responsive sensors, and advanced optical devices.

Machine Learning and Artificial Intelligence in this compound Design and Discovery

The design and discovery of new this compound derivatives with tailored properties can be significantly accelerated through the application of machine learning (ML) and artificial intelligence (AI). These computational approaches can analyze vast datasets of existing this compound structures and their properties to identify structure-activity relationships (SAR) and structure-property relationships (SPR). ML models can predict the photochemical and thermal isomerization behavior, absorption spectra, and potential applications of novel this compound compounds before their synthesis. This predictive power allows for a more targeted and efficient exploration of chemical space, guiding synthetic efforts towards molecules with optimized performance for specific applications, such as molecular switches, actuators, or photochromic materials.

Exploration of Novel Reactivity Modes and Chemical Transformations

While the photoisomerization of the azo linkage is the most studied phenomenon in phenylazoindoles, exploring other reactivity modes and chemical transformations can unlock new functionalities. Investigating novel catalytic reactions involving this compound scaffolds, or utilizing the indole (B1671886) moiety for further functionalization, could lead to advanced materials or synthetic intermediates. Research could focus on understanding and controlling the various proposed thermal isomerization pathways, such as inversion and rotation, and how these are influenced by structural modifications and environmental factors. Discovering new reaction pathways that leverage the unique electronic and structural features of phenylazoindoles could broaden their applicability in organic synthesis and materials science.

Advanced Characterization Techniques for Dynamic Processes in Complex Environments

Understanding the dynamic behavior of phenylazoindoles, especially in complex environments like biological systems or heterogeneous mixtures, requires advanced characterization techniques. Techniques such as time-resolved spectroscopy (e.g., transient absorption spectroscopy), in situ NMR, and advanced microscopy are crucial for monitoring isomerization processes, aggregation phenomena, and interactions with other molecules or surfaces in real-time. For phenylazoindoles that exhibit fast isomerization kinetics (nanosecond to microsecond timescales), time-resolved methods are essential to capture the transient species and reaction intermediates. Furthermore, applying these techniques in complex matrices or under varying environmental conditions (e.g., different pH, solvent polarity, or presence of biomolecules) will provide deeper insights into their functional mechanisms and limitations.

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable production methodologies for this compound derivatives is critical for their widespread adoption in industrial applications. This involves exploring green chemistry principles, such as using environmentally benign solvents, reducing waste generation, and employing atom-economical synthetic routes. Investigating continuous flow chemistry for this compound synthesis could offer advantages in terms of process control, safety, and scalability compared to traditional batch methods. Furthermore, exploring biocatalytic approaches or milder reaction conditions could contribute to more sustainable manufacturing processes, ensuring that the production of these advanced materials aligns with environmental responsibility.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for phenylazoindole, and how can researchers validate their purity and structural integrity?

- Methodological Answer : Begin with literature reviews of peer-reviewed protocols (e.g., diazo coupling reactions or palladium-catalyzed cross-coupling). Validate purity using HPLC (≥95% purity threshold) and structural confirmation via / NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) . For novel derivatives, include elemental analysis and X-ray crystallography if feasible .

Q. How should researchers design controlled experiments to study this compound’s photophysical properties?

- Methodological Answer : Use UV-Vis and fluorescence spectroscopy under standardized conditions (solvent, concentration, temperature). Compare quantum yields with reference compounds (e.g., rhodamine B). Control for solvent polarity, pH, and oxygen levels, as these influence azo-group tautomerism. Replicate experiments ≥3 times to assess reproducibility, and report uncertainties (e.g., ±5% for emission intensity) .

Q. What are the best practices for characterizing this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use mass spectrometry to identify degradation products. For light sensitivity, expose samples to UV-A/UV-B irradiation and track changes via UV-Vis kinetics. Include inert atmosphere controls (e.g., N) to isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data on this compound’s excited-state dynamics?

- Methodological Answer : Perform TD-DFT calculations (B3LYP/6-31G* level) to model singlet-triplet energy gaps and compare with experimental emission lifetimes. If discrepancies arise, reassess solvent effects in simulations (e.g., PCM model) or explore alternative functionals (e.g., CAM-B3LYP). Validate with transient absorption spectroscopy to correlate computational predictions with empirical kinetics .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts in scalable reactions?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). Use LC-MS to track intermediates and identify side-reaction pathways. For example, reduce nitroso-indole byproducts by controlling diazonium salt stoichiometry (<1.2 equiv.) or adding radical scavengers (e.g., TEMPO). Optimize via response surface methodology (RSM) .

Q. How can researchers address conflicting reports on this compound’s biological activity across cell-based assays?

- Methodological Answer : Standardize assay conditions (cell line, passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Use orthogonal assays (e.g., flow cytometry vs. MTT) to confirm mechanisms. Perform meta-analyses of published IC values, adjusting for variables like incubation time or compound solubility limits (e.g., DMSO ≤0.1% v/v) .

Q. What interdisciplinary approaches enhance the application of this compound in materials science?

- Methodological Answer : Collaborate with photonics labs to test this compound-doped polymers for optoelectronic devices. Characterize thin films via AFM and ellipsometry for uniformity. Pair with computational chemists to predict charge-transfer efficiency using Marcus theory. Cross-validate with experimental hole/electron mobility measurements (e.g., space-charge-limited current method) .

Data Analysis & Reproducibility

Q. How should researchers document this compound studies to ensure reproducibility?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectral data (e.g., .jdx files for NMR), instrument calibration logs, and detailed synthetic procedures in supplementary information. Use electronic lab notebooks (ELNs) with version control. Reference Open Science Framework (OSF) repositories for public data sharing .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Report 95% confidence intervals for EC values. For low-n datasets (n < 6), apply bootstrap resampling to estimate uncertainty. Account for batch effects via mixed-effects models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.